Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate
Description
Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused with a 2-nitrophenyl group at position 2 and a methyl carboxylate substituent at position 4. Its synthesis likely follows a pathway analogous to structurally related thiazolo-pyridine derivatives. For example, the synthesis of 6-methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine involves reacting N-(2-chloro-5-methylpyridin-3-yl)-2-nitrobenzamide with P₂S₅ in pyridine and p-xylene at 140°C, yielding a 75% product after recrystallization from ethanol .
Properties
IUPAC Name |
methyl 2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c1-21-14(18)8-6-10-13(15-7-8)22-12(16-10)9-4-2-3-5-11(9)17(19)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLXUFDHSBPKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)SC(=N2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-3-nitropyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to esterification with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Ester Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Reduction: 2-(2-aminophenyl)thiazolo[5,4-b]pyridine-6-carboxylate.
Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives.
Hydrolysis: 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylic acid.
Scientific Research Applications
Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazolo-pyridine derivatives, which are studied for diverse applications, including medicinal chemistry and materials science. Below is a comparative analysis with key analogues:
Key Observations:
This could influence solubility and biological interactions. The 2-nitrophenyl substituent introduces strong electron-withdrawing effects, likely increasing reactivity in electrophilic substitutions compared to non-nitrated analogues.
Synthesis Complexity :
- The synthesis of thiazolo-pyridines typically involves cyclization using P₂S₅ or analogous sulfurizing agents . The methyl carboxylate variant may require additional steps, such as esterification or protection/deprotection strategies, which could reduce overall yield compared to simpler methyl-substituted derivatives.
Positional Isomerism: The 6-methyl vs. 7-methyl substitution () alters the electronic distribution of the thiazolo-pyridine core.
Biological Activity
Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its antimicrobial, anticancer, and enzymatic inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiazolo[5,4-b]pyridine core with a nitrophenyl substituent. The compound's structure is crucial for its biological activity, as the nitro group can participate in various chemical reactions, influencing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors by binding to their active sites, modulating their activity. The nitrophenyl group enhances its binding affinity and specificity towards various biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound.
- In Vitro Studies : The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In one study, it showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ampicillin and streptomycin .
- Table 1: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| This compound | 0.012 | |
| Ampicillin | 1.0 | Reference Standard |
| Streptomycin | 1.5 | Reference Standard |
Anticancer Activity
The anticancer potential of this compound has also been explored.
- Case Study : A study evaluated the cytotoxic effects of this compound on various human tumor cell lines. The results indicated that it exhibited potent growth inhibition with GI% values exceeding 60% across multiple cancer types including leukemia, melanoma, and breast cancer .
- Table 2: Cytotoxic Activity Against Cancer Cell Lines
Enzymatic Inhibition
The compound has been studied for its potential as an enzyme inhibitor.
- Mechanism : It has been found to inhibit specific enzymes involved in cellular processes, which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate?
Answer:
The synthesis typically involves cyclization reactions to form the thiazolo[5,4-b]pyridine core. A critical step is the use of P₂S₅ in pyridine and p-xylene under reflux (140°C, 20 hours) to facilitate thiazole ring closure, as demonstrated for structurally analogous compounds . Key optimizations include:
- Solvent selection : High-boiling solvents (e.g., p-xylene) improve reaction homogeneity and prevent premature precipitation.
- Stoichiometry : Excess P₂S₅ (2 equivalents) ensures complete conversion of carboxamide intermediates.
- Purification : Recrystallization from ethanol yields pure product (75% reported for similar derivatives) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl ester at C6, nitrophenyl at C2) via characteristic shifts: ester carbonyl (~165–170 ppm in ¹³C NMR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) .
- HPLC-MS : Confirm purity and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients.
- X-ray crystallography : Resolve crystal packing and confirm regiochemistry, as seen in related thiazolo-pyrimidine derivatives .
Basic: What are the common chemical modifications or derivatization pathways for this compound?
Answer:
Reactivity is dominated by the thiazole ring and ester group:
- Ester hydrolysis : Use NaOH/EtOH to yield carboxylic acid derivatives for further coupling (e.g., amide formation) .
- Nucleophilic substitution : The thiazole sulfur can undergo oxidation (H₂O₂ → sulfoxide) or alkylation (e.g., with amines) .
- Nitrophenyl reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine for functionalization .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the 2-nitrophenyl group's role?
Answer:
- Analog synthesis : Replace the 2-nitrophenyl with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to assess electronic effects .
- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity.
- Computational docking : Compare binding modes of analogs in target proteins (e.g., SIRT1 ) to identify critical interactions.
Advanced: What computational approaches are recommended to predict the compound’s biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein libraries (e.g., kinase or protease families) .
- QSAR modeling : Train models on bioactivity data of structurally similar thiazolo-pyridines to predict IC₅₀ values .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability) to prioritize targets .
Advanced: How should conflicting bioactivity data across studies be resolved?
Answer:
- Assay validation : Replicate experiments under standardized conditions (e.g., cell line, incubation time) to minimize variability .
- Impurity analysis : Use HPLC to check for byproducts (e.g., unreacted intermediates) that may skew results .
- Orthogonal assays : Confirm activity via multiple methods (e.g., fluorescence polarization + SPR for binding studies) .
Advanced: What mechanistic hypotheses exist for its neuroprotective effects, and how can they be tested?
Answer:
- SIRT1 activation : Analogous compounds activate SIRT1, mimicking caloric restriction’s neuroprotective effects. Test via deacetylation assays (e.g., fluorogenic substrates) .
- Oxidative stress modulation : Measure ROS levels in neuronal cell lines pre- and post-treatment using DCFH-DA probes .
- In vivo models : Use transgenic mice (e.g., Alzheimer’s models) to evaluate cognitive improvement and amyloid-β reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
